Sodium5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate
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Overview
Description
Sodium 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate is a chemical compound with the molecular formula C12H17N3O4SNa. It is known for its applications in various scientific research fields due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of tert-butyl carbamate with pyrrolidine derivatives under specific conditions. The reaction is often catalyzed by palladium and requires a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities while maintaining product purity and yield .
Chemical Reactions Analysis
Types of Reactions
Sodium 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Sodium 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of sodium 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Sodium 5-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1,3,4-thiadiazole-2-carboxylate
- Sodium 5-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1,3,4-thiadiazole-2-carboxylate
Uniqueness
Sodium 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C12H16N3NaO4S |
---|---|
Molecular Weight |
321.33 g/mol |
IUPAC Name |
sodium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1,3,4-thiadiazole-2-carboxylate |
InChI |
InChI=1S/C12H17N3O4S.Na/c1-12(2,3)19-11(18)15-6-4-5-7(15)8-13-14-9(20-8)10(16)17;/h7H,4-6H2,1-3H3,(H,16,17);/q;+1/p-1 |
InChI Key |
GWUMTTQBBFTNCA-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NN=C(S2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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